molecular formula C9H10N4O2 B1311063 Ethyl 2-(9H-purin-6-yl)acetate CAS No. 2228-04-8

Ethyl 2-(9H-purin-6-yl)acetate

Cat. No. B1311063
CAS RN: 2228-04-8
M. Wt: 206.2 g/mol
InChI Key: RHFRJECVHLOADI-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 . It is also known by other names such as ETHYL (9H-PURIN-6-YL)ACETATE and Ethyl 2- (7H-purin-6-yl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(9H-purin-6-yl)acetate is 1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) . The Canonical SMILES is CCOC(=O)CC1=C2C(=NC=N1)N=CN2 .


Physical And Chemical Properties Analysis

Ethyl 2-(9H-purin-6-yl)acetate has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.8 Ų . The compound has a complexity of 236 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(9H-purin-6-yl)acetate has been studied for its synthesis and characterization, revealing its utility in the creation of purines bearing functionalized carbon substituents or methyl in position 6. A novel approach to the synthesis of such purines was developed, showing that under different reaction conditions, 6-halopurine derivatives could react with ethyl acetoacetate efficiently to yield 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines respectively, without the need for a metal catalyst and ligand (Qu et al., 2009).

Intermediary in Peptidic Nucleic Acid Synthesis

The compound has been identified as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural peculiarities, such as the expanded endocyclic bond angle at each halogen substitution site compared to unsubstituted purine, highlight its importance in PNA synthesis (Chan et al., 1995).

Chemotherapeutic Treatment of Breast Cancer

A new ligand Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, structurally related to ethyl 2-(9H-purin-6-yl)acetate, was designed, prepared, and evaluated for anticancer activity against human breast cancer cells. This study showcases the potential of ethyl 2-(9H-purin-6-yl)acetate derivatives for chemotherapy or hormonal therapy of breast cancer treatments (Ragavan et al., 2020).

Potential Inhibitors of the Adenylosuccinate System

Research on ethyl 2-(9H-purin-6-yl)acetate derivatives has explored their synthesis and properties as potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, crucial in the biosynthesis of adenosine monophosphate (AMP). This highlights the compound's role in investigating the inhibition of key enzymatic pathways (Wanner et al., 1978).

Safety And Hazards

Ethyl 2-(9H-purin-6-yl)acetate has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(7H-purin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRJECVHLOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421630
Record name Ethyl (7H-purin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(9H-purin-6-yl)acetate

CAS RN

2228-04-8
Record name 2228-04-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (7H-purin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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